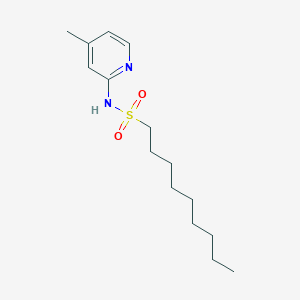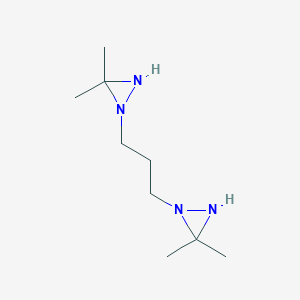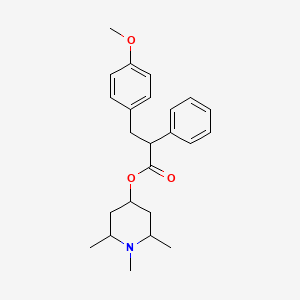
N-(4-methylpyridin-2-yl)nonane-1-sulfonamide
Overview
Description
N-(4-methylpyridin-2-yl)nonane-1-sulfonamide, also known as SPT, is a small molecule inhibitor that targets the protein tyrosine phosphatase SHP2. SHP2 is a key regulator of cell signaling pathways that play a crucial role in cancer and other diseases. SPT has shown promising results in preclinical studies as a potential therapeutic agent for various cancers and other diseases.
Mechanism of Action
N-(4-methylpyridin-2-yl)nonane-1-sulfonamide works by inhibiting the activity of SHP2, a protein tyrosine phosphatase that plays a crucial role in cell signaling pathways. SHP2 is involved in the regulation of several pathways, including the MAPK/ERK pathway, which is frequently dysregulated in cancer. By inhibiting SHP2, N-(4-methylpyridin-2-yl)nonane-1-sulfonamide can disrupt the signaling pathways that promote cancer cell growth and survival, leading to cell death and reduced tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methylpyridin-2-yl)nonane-1-sulfonamide have been extensively studied in preclinical models. N-(4-methylpyridin-2-yl)nonane-1-sulfonamide has been shown to reduce the activity of SHP2, leading to reduced MAPK/ERK signaling and decreased cancer cell growth and survival. N-(4-methylpyridin-2-yl)nonane-1-sulfonamide has also been shown to reduce inflammation in animal models of inflammatory bowel disease and improve heart function in animal models of heart disease. The precise biochemical and physiological effects of N-(4-methylpyridin-2-yl)nonane-1-sulfonamide may vary depending on the specific disease being studied.
Advantages and Limitations for Lab Experiments
N-(4-methylpyridin-2-yl)nonane-1-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using standard organic chemistry techniques and is readily available for research purposes. N-(4-methylpyridin-2-yl)nonane-1-sulfonamide has also been extensively studied in preclinical models, providing a wealth of information on its mechanism of action and potential therapeutic applications. One limitation is that N-(4-methylpyridin-2-yl)nonane-1-sulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that N-(4-methylpyridin-2-yl)nonane-1-sulfonamide may have off-target effects on other proteins, which could complicate its use in lab experiments.
Future Directions
There are several future directions for research on N-(4-methylpyridin-2-yl)nonane-1-sulfonamide. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. This could involve testing N-(4-methylpyridin-2-yl)nonane-1-sulfonamide in clinical trials to determine its safety and efficacy in humans. Another direction is to investigate the potential for combination therapy with other drugs, such as chemotherapy or immunotherapy. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(4-methylpyridin-2-yl)nonane-1-sulfonamide and its potential off-target effects on other proteins.
Scientific Research Applications
N-(4-methylpyridin-2-yl)nonane-1-sulfonamide has been extensively studied in preclinical models of cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce tumor size and metastasis in animal models. N-(4-methylpyridin-2-yl)nonane-1-sulfonamide has also been investigated as a potential therapy for other diseases, including inflammatory bowel disease, heart disease, and diabetes. The scientific research on N-(4-methylpyridin-2-yl)nonane-1-sulfonamide has provided valuable insight into the role of SHP2 in disease and has identified N-(4-methylpyridin-2-yl)nonane-1-sulfonamide as a potential therapeutic agent.
properties
IUPAC Name |
N-(4-methylpyridin-2-yl)nonane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c1-3-4-5-6-7-8-9-12-20(18,19)17-15-13-14(2)10-11-16-15/h10-11,13H,3-9,12H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVWJOFMWDPFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCS(=O)(=O)NC1=NC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-cyclohexylphenoxy)methyl]-2-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4290122.png)
![2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B4290127.png)
![4-{[2-(2-chloro-5-iodophenyl)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B4290139.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4290150.png)
![6-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)hexanoic acid](/img/structure/B4290162.png)
![ethyl 2-[(5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B4290180.png)
![2-(3,4-diphenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290200.png)
![2-[3-(2-furyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290208.png)

![2-[3-(2-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290221.png)

![2-amino-4-(2-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4290233.png)